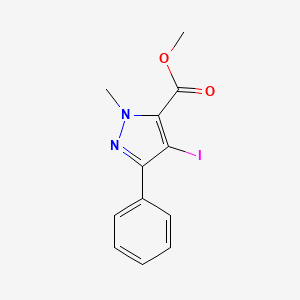
3-(4-ホルミル-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-カルボン酸エチル
概要
説明
Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
科学的研究の応用
Chemistry: In chemistry, ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, which is widely used in the development of pharmaceuticals and materials science.
Biology: In biological research, this compound has shown potential as an antimicrobial and antioxidant agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics and antifungal agents.
Medicine: The compound's biological activities have also been explored for potential therapeutic applications. Studies have indicated its efficacy in treating conditions such as inflammation and cancer.
Industry: In the industrial sector, ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is used in the synthesis of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,3-triazole hybrids, have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
1,2,3-triazoles are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and potential to significantly advance medicinal chemistry .
Biochemical Pathways
Compounds with similar structures have been found to possess a wide range of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Pharmacokinetics
An adme analysis performed on similar compounds indicated that they possess a favorable profile and can be considered as patient compliant .
Result of Action
Compounds with similar structures have been found to exhibit substantial potency against most of the tested microbes , suggesting that this compound may also have significant biological effects.
Action Environment
The stability of similar compounds against metabolic degradation suggests that they may be relatively stable in various environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate typically involves a multi-step process. One common method is the Huisgen cycloaddition . The reaction conditions usually require a solvent such as dimethylformamide (DMF) or water, and the reaction is often carried out at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of ultrasound or microwave-assisted synthesis can also enhance the reaction efficiency and reduce reaction times.
化学反応の分析
Types of Reactions: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The azetidine ring can be reduced to form a corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate can be converted to ethyl 3-(4-carboxy-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate.
Reduction: The corresponding amine derivative can be formed.
Substitution: Various substituted triazoles can be synthesized depending on the nucleophile used.
類似化合物との比較
Ethyl 3-(4-carboxy-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: This compound is similar but has a carboxylic acid group instead of a formyl group.
Methyl 1H-1,2,3-triazole-3-carboxylate: Another triazole derivative with a methyl group instead of an ethyl group.
Uniqueness: Ethyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the triazole ring, which influences its reactivity and biological activity. Its formyl group makes it particularly reactive in oxidation reactions, and its azetidine ring provides a rigid structure that can enhance binding affinity to biological targets.
特性
IUPAC Name |
ethyl 3-(4-formyltriazol-1-yl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-2-16-9(15)12-4-8(5-12)13-3-7(6-14)10-11-13/h3,6,8H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCAIJRKZCYUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481880.png)
![7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481881.png)







